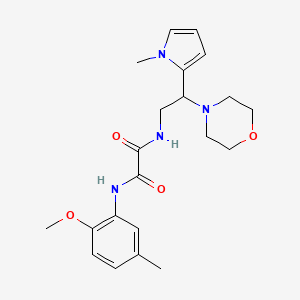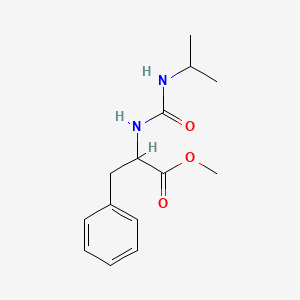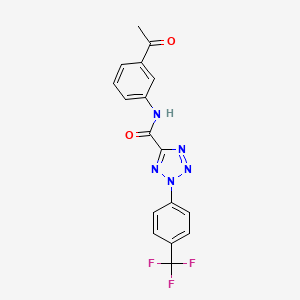![molecular formula C20H33N5O2 B2712016 7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione CAS No. 851942-01-3](/img/structure/B2712016.png)
7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is commonly known as DMHP or 3,4-MDPHP and is a potent psychostimulant drug. This compound has gained significant attention in the scientific community due to its potential application in research and development.
Mécanisme D'action
DMHP acts as a potent stimulant of the central nervous system by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This mechanism of action is similar to other psychoactive compounds such as cocaine and amphetamines.
Biochemical and Physiological Effects
DMHP has been shown to produce a range of biochemical and physiological effects in animal studies. These include hyperactivity, increased heart rate and blood pressure, and hyperthermia. Long-term use of DMHP has been associated with neurotoxicity, leading to the degeneration of dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMHP has several advantages as a research tool. It is readily available and easy to synthesize, making it a cost-effective option for laboratory experiments. It also has a well-established mechanism of action and produces consistent effects across different animal models.
However, DMHP also has several limitations. Its use in laboratory experiments is limited due to its potential for abuse and toxicity. Its psychoactive effects also make it difficult to control for confounding variables in animal studies.
Orientations Futures
There are several future directions for the research and development of DMHP. One potential application is its use as a reference compound for the development of new psychoactive substances. Its chemical structure and mechanism of action make it an ideal candidate for comparative studies with other psychoactive compounds.
Another direction for future research is the development of safer and more effective analogs of DMHP. These analogs could be designed to target specific neurotransmitter systems in the brain, reducing the potential for toxicity and abuse.
Conclusion
In conclusion, DMHP is a synthetic compound that has gained significant attention in the scientific community due to its potential application in research and development. Its well-established mechanism of action and consistent effects make it an ideal candidate for comparative studies with other psychoactive compounds. However, its potential for abuse and toxicity limits its use in laboratory experiments. Future research should focus on the development of safer and more effective analogs of DMHP.
Méthodes De Synthèse
The synthesis of DMHP involves the reaction of 4-methylpiperidine with 3,4-methylenedioxyphenyl-2-propanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
DMHP has been widely used in scientific research as a reference compound for the development of new psychoactive substances. Its chemical structure is similar to other psychoactive compounds such as cathinones and amphetamines, making it an ideal candidate for comparative studies. DMHP has also been used as a tool for studying the structure-activity relationship of psychoactive compounds.
Propriétés
IUPAC Name |
7-hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-5-6-7-8-11-25-16(14-24-12-9-15(2)10-13-24)21-18-17(25)19(26)23(4)20(27)22(18)3/h15H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWNFNZUKVVENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2711933.png)
![4-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2711935.png)


![N-(3-methylphenyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711941.png)


![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)
![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)

![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2711953.png)
